Calpeptin

概要

説明

カルペプチンは、カルシウム依存性システインプロテアーゼファミリーであるカルパインの強力な細胞透過性阻害剤です。 カルパイン活性は、さまざまな生理学的および病理学的プロセスにおいて重要な役割を果たしているため、カルパイン活性を阻害する能力により、科学研究で広く使用されています .

準備方法

カルペプチンは、特定のアミノ酸誘導体のカップリングを含む複数段階のプロセスによって合成されます。合成経路には、一般的に以下の手順が含まれます。

ペプチド結合の形成: これは、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用して、N-ベンジルオキシカルボニル-L-ロイシンとN-ベンジルオキシカルボニル-L-ノルロイシンをカップリングすることを含みます。

脱保護: 水素化または酸処理を使用して、ベンジルオキシカルボニル保護基を除去します。

化学反応の分析

カルペプチンは、次のようなさまざまな化学反応を起こします。

酸化: カルペプチンは特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、カルペプチンの官能基を変換するために実行できます。

科学的研究の応用

Neuroprotection

Calpeptin in Neurodegenerative Diseases

This compound has been shown to exert neuroprotective effects in various models of neurodegeneration. In studies involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound reduced immune cell infiltration, axonal degeneration, and neuronal death. Specifically, it was found to lower the calpain:calpastatin ratio and calpain activity in spinal cord tissues, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: Spinal Cord Injury

In a model of spinal cord injury, this compound administration resulted in decreased microgliosis and astrogliosis, along with reduced axonal damage. This indicates that this compound may be beneficial in treating conditions associated with spinal cord injuries by mitigating inflammation and cell death .

Inflammation Modulation

This compound's Role in Inflammatory Responses

This compound has demonstrated anti-inflammatory properties across several studies. For instance, it inhibited the activation of the NLRP3 inflammasome, which is involved in inflammatory responses. In an ischemia/reperfusion mouse model, this compound treatment significantly decreased levels of inflammatory mediators and improved renal function by reducing tubular injury and apoptosis .

Case Study: Ischemia/Reperfusion Injury

In a controlled experiment with ischemia/reperfusion-induced acute kidney injury (AKI), mice pre-treated with this compound showed significantly improved renal function and reduced histopathological damage compared to untreated controls. The study highlighted that this compound mitigated renal dysfunction by inhibiting key inflammatory pathways .

Cancer Treatment

This compound's Anticancer Effects

Research has indicated that this compound may have potential as an anticancer agent. In pancreatic cancer studies, this compound inhibited fibroblast function and reduced tumor volume and weight in xenograft models. The compound also suppressed the migration and invasion of cancer cells, suggesting its role in targeting tumor-associated fibroblasts .

Case Study: Pancreatic Cancer

In a study involving pancreatic cancer xenografts, treatment with this compound led to significant reductions in tumor size and weight. The inhibition of desmoplastic reactions further supports its potential use as a therapeutic agent against pancreatic cancer .

Viral Infections

This compound Against SARS-CoV-2

Recent findings have shown that this compound exhibits antiviral activity against SARS-CoV-2. In vivo studies demonstrated that treatment with sulfonated this compound significantly reduced viral load in infected animals. The compound's ability to inhibit cysteine cathepsins suggests it could be a valuable addition to antiviral strategies targeting host factors rather than viral proteins .

Case Study: COVID-19 Treatment

In experiments on Golden Syrian hamsters infected with SARS-CoV-2, administration of this compound resulted in a marked decrease in viral load within the respiratory tract. This positions this compound as a promising candidate for further exploration in COVID-19 therapeutics .

Summary Table of this compound Applications

作用機序

カルペプチンは、カルパインの活性を阻害することによって効果を発揮します。カルパインの活性部位に結合し、プロテアーゼが基質を切断するのを阻止します。 この阻害は、細胞骨格リモデリングやシグナル伝達など、カルパイン活性に依存するさまざまな細胞プロセスを阻害します .

類似の化合物との比較

カルペプチンは、強力な阻害活性と細胞透過性により、独特なものです。類似の化合物には、次のようなものがあります。

類似化合物との比較

Calpeptin is unique due to its potent inhibitory activity and cell-penetrating ability. Similar compounds include:

S-Calpeptin: A sulfonated analog of this compound with similar inhibitory properties.

GC-376: A chemically similar prodrug that inhibits cathepsins and viral proteases.

MG132: A proteasome inhibitor that also inhibits calpain activity. This compound stands out due to its specificity and effectiveness in inhibiting calpain, making it a valuable tool in research and potential therapeutic applications.

生物活性

Calpeptin is a potent, cell-permeable inhibitor of calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes. This compound has garnered attention for its diverse biological activities, particularly in the context of renal protection, cancer therapy, and viral inhibition. Below is a detailed overview of the biological activity of this compound, supported by relevant studies and data.

This compound primarily inhibits calpain activity by binding to the enzyme's active site, preventing substrate cleavage. This inhibition is crucial in various pathological conditions where calpain overactivation contributes to tissue damage and disease progression.

- Calpain Inhibition : this compound effectively reduces calpain activity in a dose-dependent manner, which is significant for protecting tissues from ischemic injury and other forms of cellular stress .

- Inflammasome Pathway Modulation : Studies have shown that this compound suppresses the AIM2 and NLRP3 inflammasome signaling pathways, which are implicated in inflammation-related diseases .

- Effects on Protein-tyrosine Phosphatases : this compound has been identified as an inhibitor of specific protein-tyrosine phosphatases, enhancing tyrosine phosphorylation events that can influence cell signaling pathways .

1. Renal Protection

This compound has demonstrated significant protective effects in models of acute kidney injury (AKI). In studies involving ischemia/reperfusion (IR) injury models:

- Renal Function Improvement : this compound treatment improved renal function and reduced tubular cell apoptosis in AKI models .

- Histological Benefits : It attenuated pathological damage in renal tissues and decreased proteinuria levels, indicating its potential as a therapeutic agent for renal diseases .

2. Anticancer Properties

This compound exhibits promising anticancer activities, particularly against pancreatic cancer:

- Tumor Growth Suppression : In xenograft models, this compound significantly reduced tumor volume and weight, indicating its potential as an antitumor agent .

- Inhibition of Cancer Cell Functions : this compound inhibited proliferation, migration, and invasion of pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs), disrupting the cancer-stromal interaction crucial for tumor progression .

| Activity | IC50 Value | Observations |

|---|---|---|

| PCC Proliferation | 74.2 μM | Significant reduction in growth |

| PSC Proliferation | 62.1 μM | Decreased migration and invasion |

3. Viral Inhibition

Recent research has highlighted this compound's antiviral properties:

- SARS-CoV-2 Inhibition : this compound has shown efficacy against SARS-CoV-2 in vitro with an IC50 value of 10.7 μM. It reduced viral load in infected animal models .

- Mechanistic Insights : The compound's ability to inhibit host proteases may provide a stable target against which viral mutations cannot easily adapt .

Case Study 1: Renal Ischemia/Reperfusion Injury

In a study investigating the effects of this compound on renal function post-ischemia/reperfusion injury, researchers found that treatment with this compound significantly improved renal functional parameters and reduced histological damage compared to untreated controls. Immunofluorescence assays confirmed decreased activation of calpain and related apoptotic pathways.

Case Study 2: Pancreatic Cancer Xenografts

In another study focused on pancreatic cancer, this compound was administered to nude mice bearing xenograft tumors. Results indicated that this compound not only inhibited tumor growth but also altered the tumor microenvironment by affecting the interactions between cancer cells and stromal cells.

特性

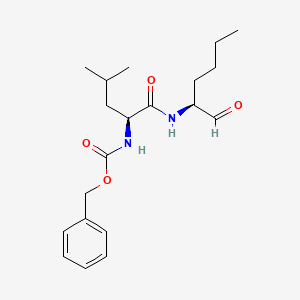

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUOGKHUUUWAF-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922464 | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117591-20-5 | |

| Record name | Calpeptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calpeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALPEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。